1-(2-Nitrophenyl)azetidine-3-carboxylic acid
Description
1-(2-Nitrophenyl)azetidine-3-carboxylic acid (CAS: 887595-94-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₄ and a molecular weight of 222.20 g/mol . It features an azetidine ring (a four-membered saturated heterocycle) substituted with a carboxylic acid group at position 3 and a 2-nitrophenyl group at position 1. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of sphingosine-1-phosphate (S1P) receptor modulators and other bioactive molecules . Its storage requires protection from moisture at 2–8°C .
Properties
IUPAC Name |
1-(2-nitrophenyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10(14)7-5-11(6-7)8-3-1-2-4-9(8)12(15)16/h1-4,7H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVELCXUDFCVTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695047 | |
| Record name | 1-(2-Nitrophenyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887595-94-0 | |
| Record name | 1-(2-Nitrophenyl)azetidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Halopropane and Amino Acid Derivatives
A one-pot synthesis method involves reacting 2-amino benzoic acid with 1,3-dibromopropane to form substituted azetidines, including azetidine-3-carboxylic acid derivatives. This process proceeds through nucleophilic substitution and intramolecular cyclization under reflux conditions in methanol with catalytic glacial acetic acid. Schiff base intermediates may be involved, and triethylamine is used to facilitate the formation of azetidine-2-one intermediates, which can be converted into azetidine-3-carboxylic acids through further transformations.
Hydrolysis of N-Benzyl Azetidine-3-Carboxylic Acid Methyl Ester
An established method involves preparing N-benzyl azetidine-3-carboxylic acid methyl ester by reacting N-benzyl-3-cyanoazetidine with methanol in the presence of a strong acid (e.g., concentrated sulfuric acid) at elevated temperatures (50–100 °C). The methyl ester is then hydrolyzed by refluxing with water, followed by basification and extraction to isolate N-benzyl azetidine-3-carboxylic acid. Subsequent catalytic hydrogenation removes the benzyl protecting group to yield azetidine-3-carboxylic acid.
| Step | Conditions | Outcome |
|---|---|---|
| Reaction of N-benzyl-3-cyanoazetidine with MeOH + H2SO4 | 50–100 °C, reflux | Formation of methyl ester intermediate |
| Hydrolysis of methyl ester | Reflux with water | N-benzyl azetidine-3-carboxylic acid |
| Catalytic hydrogenation | Pd/C catalyst, H2, 50–55 °C, 22 h | Removal of N-benzyl group, yielding azetidine-3-carboxylic acid |
Catalytic Hydrogenation and Purification
Hydrogenation steps are crucial for:
- Removing protecting groups such as benzyl.
- Reducing intermediates to the desired azetidine carboxylic acid.
Typical conditions include palladium on charcoal catalysts, hydrogen gas at mild temperatures (50–55 °C), and reaction times ranging from several hours to overnight. Purification involves solvent extraction, crystallization, and filtration to isolate the final product with high purity.
Alternative and Improved Processes
Triflate-Mediated Cyclization
An improved synthetic route involves the formation of triflate intermediates from malonate derivatives, followed by cyclization with amines to form azetidine-3-carboxylic acid derivatives with good yields (up to 86%). This method uses weak bases like sodium or potassium carbonate in solvents such as methanol or acetonitrile and is conducted at or above room temperature.
Samarium-Mediated Iodomethylation
For enantiopure azetidine derivatives, samarium-mediated iodomethylation has been reported to achieve high diastereoselectivity (up to 90%). This method allows the preparation of azetidinium salts, which can be converted to azetidine-3-carboxylic acids.
Summary Table of Key Preparation Methods
Research Findings and Considerations
- The choice of protecting groups (e.g., benzyl) and their removal by catalytic hydrogenation is critical for obtaining pure azetidine-3-carboxylic acid derivatives.
- Reaction temperatures and acid/base conditions significantly influence yield and purity.
- The triflate-mediated approach offers a robust and efficient synthetic route suitable for scale-up.
- Enantiomeric purity can be achieved via samarium-mediated methods, important for pharmaceutical applications.
- The N-substitution with 2-nitrophenyl groups typically requires careful control of reaction conditions to avoid side reactions and ensure selective substitution.
Chemical Reactions Analysis
1-(2-Nitrophenyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include reducing agents like hydrogen gas (H₂) and catalysts such as palladium on carbon (Pd/C) for reduction reactions.
Scientific Research Applications
Pharmacological Applications
1-(2-Nitrophenyl)azetidine-3-carboxylic acid has been investigated for its potential as a pharmacological agent. Its structural features allow it to act as a building block for the synthesis of various bioactive compounds. Notably, derivatives of this compound have shown promise in antibacterial and anticancer activities.
Antibacterial Activity
Research has indicated that derivatives of this compound can exhibit significant antibacterial properties. For instance, modifications to the azetidine ring have led to compounds with enhanced activity against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes . This highlights the potential of this compound in developing new antibiotics.
Anticancer Properties
The compound's derivatives have also been evaluated for anticancer activity. Studies suggest that certain modifications can enhance selectivity towards cancer cells, making them potential candidates for further development in cancer therapy .
Synthetic Methodologies
The synthesis of this compound and its derivatives has been a focus of research due to its importance as an intermediate in organic synthesis. Various synthetic routes have been developed:
Azetidine Ring Formation
The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For example, the reaction of nitrophenyl-substituted amines with appropriate carboxylic acids under controlled conditions can yield the desired azetidine structure .
Functionalization Techniques
Once synthesized, the compound can be further functionalized to enhance its pharmacological properties. Techniques such as nucleophilic substitution and oxidation are commonly employed to modify the nitrophenyl group or the carboxylic acid moiety, allowing for the exploration of structure-activity relationships .
Biological Evaluation
The biological evaluation of this compound involves assessing its efficacy and safety in various biological systems.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cell lines. Results indicate varying degrees of cytotoxicity depending on the structural modifications made to the azetidine core .
In Vivo Studies
Preliminary in vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Animal models are often used to assess the efficacy against infections or tumors, providing insights into dosage and administration routes .
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidine-3-carboxylic Acid Derivatives
The following table summarizes key structural, physicochemical, and functional differences between 1-(2-nitrophenyl)azetidine-3-carboxylic acid and its analogs:
Key Observations from Comparative Analysis
Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups: The 2-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity in coupling reactions compared to halogenated analogs (e.g., 2-fluorobenzyl or 4-bromo-2-cyanophenyl derivatives) . Trifluoromethyl and Halogen Substituents: Compounds like 1-(4-{1-[(E)-4-cyclohexyl-3-trifluoromethylbenzyloxyimino]ethyl}-2-ethylbenzyl)azetidine-3-carboxylic acid exhibit improved receptor-binding affinity due to the trifluoromethyl group’s electronegativity and lipophilicity .
Impact on Physicochemical Properties
- Solubility : Pyrazine-substituted derivatives (e.g., 1-(pyrazin-2-yl)azetidine-3-carboxylic acid) show higher aqueous solubility due to hydrogen-bonding capacity, whereas tert-Boc-protected analogs (e.g., 1-[(tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid) are more lipophilic .
- Metabolic Stability : Fluorinated derivatives (e.g., 2-fluorobenzyl) resist oxidative degradation in vivo, making them suitable for prolonged therapeutic action .
Structural Isomerism and Conformational Effects
- Positional isomerism, such as the 2-carboxylic acid variant in 1-(2',3'-dihydro-1H-inden-1'-yl)azetidine-2-carboxylic acid, alters hydrogen-bonding networks and may reduce compatibility with enzymatic active sites compared to 3-carboxylic acid analogs .
Synthetic Utility
- The nitro group in this compound facilitates reduction to amine intermediates, enabling diversification into secondary amines or heterocycles . In contrast, chloropyridinyl or acetylthiophene derivatives (e.g., 1-(5-acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid) are tailored for click chemistry or photoaffinity labeling .
Biological Activity
1-(2-Nitrophenyl)azetidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features an azetidine ring, which is a four-membered saturated heterocyclic compound. The presence of the nitrophenyl group significantly influences its biological activity. Its molecular formula is C_10H_10N_2O_3, with a molecular weight of 202.20 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 202.20 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Cell Signaling Modulation : Preliminary studies suggest that it may impact cell signaling pathways, particularly those related to cancer cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound displayed significant antiproliferative activity with an IC50 value indicating effective inhibition of cell growth.
- Mechanism : The observed cytotoxicity is believed to be linked to the induction of apoptosis and disruption of mitotic processes in cancer cells .
Antimicrobial Properties
The compound also exhibits antimicrobial properties, making it a candidate for further exploration in treating bacterial infections. Its efficacy against specific bacterial strains has been noted, although detailed mechanisms remain to be fully elucidated.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Anticancer Activity :
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial efficacy against various pathogens.
- Findings : Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.
Q & A
Q. What established synthetic routes exist for 1-(2-nitrophenyl)azetidine-3-carboxylic acid, and how are reaction conditions optimized?
A common method involves reductive amination between 2-nitrobenzaldehyde derivatives and azetidine-3-carboxylic acid. For example, analogous compounds (e.g., 1-(4-fluorobenzoyl) derivatives) are synthesized via a NaBHCN-mediated coupling in methanol/acetic acid, yielding ~52% purity after purification . Optimization may involve adjusting stoichiometry (e.g., aldehyde:amine ratio), solvent polarity, or temperature to improve yield and reduce byproducts.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Nuclear Magnetic Resonance (NMR) is essential:
- H NMR identifies substituent positions (e.g., aromatic protons at δ 7.46–8.45 ppm for nitroaryl groups) .
- Infrared (IR) spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch ~1700 cm) .
Mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H] for CHNO: 239.07).
Q. How do solubility and stability profiles vary under experimental conditions?
Solubility varies with pH and solvent polarity. For azetidine-3-carboxylic acid derivatives:
Q. What safety protocols are required for handling this compound?
- Use PPE (gloves, goggles) due to irritant properties (H315, H319 hazards) .
- Avoid inhalation; work in fume hoods.
- Store in sealed containers at RT, away from oxidizers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Substituent variation : Replace the 2-nitrophenyl group with electron-withdrawing/donating groups (e.g., fluoro, cyano) to assess receptor binding .
- Backbone modification : Compare azetidine-3-carboxylic acid with piperidine or pyrrolidine analogs to evaluate conformational effects on potency .
- In vitro assays : Measure agonist/antagonist activity using cell-based systems (e.g., β-arrestin recruitment assays for receptor engagement) .
Q. What in vitro assays are suitable for evaluating target engagement and selectivity?
- Receptor binding assays : Use radiolabeled ligands or fluorescence polarization to quantify affinity for targets like S1P1 or EP2 receptors .
- Functional assays : Measure cAMP production or calcium flux in transfected HEK293 cells to assess signaling modulation .
- Selectivity panels : Screen against related receptors (e.g., S1P3, EP4) to confirm specificity .
Q. How can discrepancies in solubility data be resolved methodologically?
- Experimental validation : Replicate solubility tests (e.g., shake-flask method) under standardized conditions (pH 7.4, 25°C) .
- Computational modeling : Use tools like COSMO-RS to predict solubility based on molecular descriptors (e.g., logP, TPSA) .
- Buffer optimization : Test solubility in biologically relevant buffers (e.g., PBS, DMEM) to mimic assay conditions .
Q. What computational approaches predict molecular interactions and pharmacokinetics?
- Docking simulations : Use AutoDock Vina to model binding poses in receptor active sites (e.g., S1P1) .
- ADMET prediction : SwissADME estimates bioavailability, BBB permeability, and CYP450 interactions based on physicochemical properties (e.g., logP = -0.86, TPSA = 49.33 Ų) .
- MD simulations : Assess conformational stability of the nitroaryl-azetidine scaffold in aqueous environments .
Q. How can synthetic yield and purity be optimized for scale-up?
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water) to isolate the compound from byproducts .
- Catalyst screening : Test alternatives to NaBHCN (e.g., Pd/C hydrogenation) for cleaner reduction .
- Process analytics : Monitor reaction progress via LC-MS to identify intermediates and optimize reaction time .
Q. What strategies validate target engagement in complex biological systems?
- In vivo imaging : Radiolabel the compound (e.g., F isotope) for PET imaging in rodent models .
- Biomarker analysis : Quantify downstream metabolites (e.g., sphingosine-1-phosphate levels) in plasma/tissue .
- Genetic knockdown : Use CRISPR/Cas9 to silence target receptors and confirm loss of compound efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
